2-Benzyl-1,3-thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCSPNANFXDHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13948-37-3 | |
| Record name | 2-benzyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Synthesis of 2 Benzyl 1,3 Thiazole and Its Derivatives
Classical and Established Synthetic Routes for 1,3-Thiazoles
The construction of the 1,3-thiazole ring can be achieved through several well-established synthetic strategies. These classical methods have been refined over time and remain fundamental in the synthesis of a wide array of thiazole (B1198619) derivatives.
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is arguably the most widely recognized method for the synthesis of the thiazole ring. synarchive.com The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or a related thiourea (B124793) derivative. encyclopedia.pubchemhelpasap.com This versatile method allows for the formation of thiazoles with various substituents at positions 2, 4, and 5. encyclopedia.pub
The general mechanism commences with an SN2 reaction where the sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the halocarbonyl compound. chemhelpasap.com This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. chemhelpasap.com
A plausible route to synthesizing the 2-benzyl-1,3-thiazole core via the Hantzsch synthesis would involve the reaction of phenylthioacetamide with an appropriate α-haloaldehyde, such as chloroacetaldehyde. The reaction is typically carried out in a suitable solvent like methanol (B129727) and may be heated to facilitate the reaction. chemhelpasap.com
Contemporary adaptations of the Hantzsch synthesis often focus on improving reaction conditions, employing microwave irradiation to reduce reaction times and improve yields, or utilizing solid-phase synthesis techniques. nih.gov One-pot, multi-component variations have also been developed, enhancing the efficiency of this classical transformation. researchgate.net
Table 1: Representative Conditions for Hantzsch Thiazole Synthesis
| α-Halocarbonyl Compound | Thioamide Derivative | Solvent | Conditions | Product Type |
| 2-Bromoacetophenone | Thiourea | Methanol | Heat, 30 min | 2-Amino-4-phenylthiazole |
| Chloroacetaldehyde | Phenylthioacetamide | Ethanol | Reflux | 2-Benzyl-4-substituted-thiazole (hypothetical) |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted Thioureas | Methanol | Microwave, 90 °C, 30 min | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines |
The Gabriel synthesis of thiazoles provides a route to 2,5-disubstituted thiazoles through the cyclization of α-acylamino ketones with a thionating agent, most commonly phosphorus pentasulfide. encyclopedia.pubresearchgate.net This method involves heating the α-acylamino ketone with a stoichiometric amount of the thionating agent. encyclopedia.pub
The reaction proceeds through the thionation of the amide carbonyl group of the α-acylamino ketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. A general example of this synthesis is the reaction of an α-acylamino ketone with phosphorus pentasulfide at elevated temperatures (e.g., 170 °C) to yield the corresponding 2,5-disubstituted thiazole. encyclopedia.pub To synthesize a 2-benzyl substituted thiazole via this route, one would require the corresponding α-(phenylacetyl)amino ketone as a starting material.
While the Gabriel synthesis is a valid method for thiazole ring formation, the often harsh reaction conditions (high temperatures) can limit its applicability for substrates with sensitive functional groups. encyclopedia.pub
The Cook-Heilborn thiazole synthesis is a notable method for the preparation of 5-aminothiazoles. This reaction involves the interaction of an α-aminonitrile with carbon disulfide, carbon oxysulfide, isothiocyanates, or dithioacids under mild conditions, often at room temperature. researchgate.net
A key feature of the Cook-Heilborn synthesis is its ability to introduce a variety of substituents at the 2- and 4-positions of the resulting 5-aminothiazole by selecting the appropriate starting materials. Current time information in Fezile Dabi-distriksmunisipaliteit, ZA. The mechanism is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the carbon of the sulfur-containing reagent. Current time information in Fezile Dabi-distriksmunisipaliteit, ZA.
Historically, the premier publication on this synthesis by Cook, Heilbron, and Levy in 1947 detailed the formation of 5-amino-2-benzylthiazole by reacting dithiophenylacetic acid with aminoacetonitrile (B1212223). Current time information in Fezile Dabi-distriksmunisipaliteit, ZA. This demonstrates the direct utility of the Cook-Heilborn synthesis for preparing thiazoles with a benzyl (B1604629) group at the 2-position.
Targeted Synthesis of the this compound Core and Key Synthetic Intermediates
The synthesis of specific derivatives of this compound often requires tailored approaches that build upon the classical methodologies.
As previously mentioned, the Cook-Heilborn synthesis provides a direct route to 2-benzyl-5-aminothiazole. The reaction between dithiophenylacetic acid and aminoacetonitrile yields the desired 2-benzyl-5-aminothiazole. Current time information in Fezile Dabi-distriksmunisipaliteit, ZA. This reaction is significant as it established a foundational method for accessing this particular substitution pattern on the thiazole ring under mild conditions. Current time information in Fezile Dabi-distriksmunisipaliteit, ZA.
While the original user request specified 2-amino-5-benzyl-1,3-thiazole, the classical Cook-Heilborn synthesis with the aforementioned reactants leads to the isomeric 2-benzyl-5-aminothiazole. The synthesis of 2-amino-5-benzyl-1,3-thiazole would necessitate a different synthetic approach, likely starting with a benzyl-substituted α-haloketone and thiourea in a Hantzsch-type synthesis.
Thiazol-2(3H)-imines are a class of thiazole derivatives with significant biological interest. A facile and efficient one-pot procedure for the synthesis of these compounds has been developed, which can incorporate a benzylamine (B48309) moiety. encyclopedia.pubekb.eg This method involves the bromination of an α-active methylene (B1212753) ketone, followed by treatment with potassium thiocyanate (B1210189) and subsequent condensation with a primary amine, such as benzylamine. encyclopedia.pubekb.eg
In a specific example, the reaction of 3-thiocyanacetylacetone with benzylamine was expected to yield 1-(3-benzyl-2-imino-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-one. However, the product was identified as N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide, indicating a different reaction pathway under the studied conditions. encyclopedia.pubekb.eg This highlights the complexity that can arise in these multi-step, one-pot syntheses.
Table 2: One-Pot Synthesis of Thiazol-2(3H)-imine Derivatives
| α-Active Methylene Ketone | Primary Amine | Key Reagents | Solvent | Product |
| Acetylacetone | Benzylamine | N-Bromosuccinimide, Potassium Thiocyanate | Ethanol | N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide |
| Symmetrical/Asymmetrical Ketones | Aromatic Amines | N-Bromosuccinimide, Potassium Thiocyanate | Ethanol | Various Thiazol-2(3H)-imine derivatives |
Advanced and Contemporary Synthetic Strategies for this compound Systems
Recent advancements in organic synthesis have led to the development of sophisticated methodologies for constructing the thiazole core and its fused derivatives. These strategies often provide improved yields, reduced reaction times, and access to complex molecular architectures that are otherwise difficult to obtain.
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like thiazole derivatives from simple starting materials in a single step. medmedchem.com These reactions are characterized by high atom and step economy, often proceeding in an environmentally benign manner. ijcce.ac.ir
A novel chemoenzymatic one-pot MCR has been developed for the synthesis of various thiazole derivatives. researchgate.netmdpi.com In this approach, starting materials such as a secondary amine, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylate (B1228247) are combined in the presence of an enzyme catalyst. researchgate.net Trypsin from porcine pancreas (PPT) has been identified as a particularly effective catalyst for this transformation, promoting the reaction under mild conditions with high yields. mdpi.com The reaction proceeds through the in-situ formation of an N-benzoylthiourea derivative, which then reacts with the acetylenedicarboxylate. The enzyme is believed to activate a carbonyl group, facilitating the subsequent cyclization to form the final thiazole product. mdpi.com This method offers a novel and green strategy for accessing diverse thiazole derivatives. researchgate.netmdpi.com
Another MCR approach involves the reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides under microwave conditions in water, which serves as a green solvent. bepls.com This catalyst-free domino reaction provides a clean and efficient route to trisubstituted thiazoles in good to very good yields. bepls.com
| Catalyst/Conditions | Starting Materials | Product Type | Yield (%) | Reference |
| Trypsin (PPT), 45 °C | Secondary amine, Benzoyl isothiocyanate, Acetylenedicarboxylate | Substituted Thiazole | Up to 94% | mdpi.com |
| Microwave, H₂O | Arylglyoxal, Cyclic 1,3-dicarbonyl, Thioamide | Trisubstituted Thiazole | Good to Very Good | bepls.com |
| Orthophosphoric acid | Bromo-acetyl compound, Thiosemicarbazide, Pyrazole-carbaldehyde | Thiazole-pyrazole hybrid | Not specified | ijcce.ac.ir |
This table presents examples of one-pot multicomponent reactions for thiazole synthesis.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative for creating chiral molecules. In the context of thiazole-related structures, organocatalysts derived from natural sources like proline have been successfully applied to the synthesis of 1,3-thiazolidine derivatives. Thiazolidin-4-ones, a class of saturated thiazole analogs, can be synthesized via the cyclocondensation of an amine (e.g., benzylamine), a carbonyl compound (e.g., 4-fluorobenzaldehyde), and mercaptoacetic acid. researchgate.net
New organocatalysts based on thiazolidine-4-carboxylic acid have been designed and synthesized. benthamdirect.com These catalysts have proven effective in asymmetric direct aldol (B89426) reactions between aliphatic ketones and aromatic aldehydes under solvent-free conditions. benthamdirect.com Specifically, catalysts such as methyl (2S)-3-phenyl-2-[(2S)-3-phenyl-2-[(4R)-thiazolidine-4-carboxamido]propanamido]propanoate and (4R)-N-[(2S)-1-(benzhydrylamino)-1-oxo-3-phenyl-2-propyl]-4-thiazolidinecarboxamide have demonstrated high diastereoselectivities (up to 91%) and enantioselectivities (up to 88%). benthamdirect.com These results highlight the potential of thiazolidine-based organocatalysts for creating chiral molecules. benthamdirect.com
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. The Sonogashira coupling reaction has been adapted for the synthesis of benzyl-substituted imidazo[2,1-b] researchgate.netresearchgate.netthiazoles. scielo.brscienceopen.com This strategy involves the coupling of 2-amino-3-(2-propynyl)-1,3-thiazolium bromide with various aryl iodides. scielo.brscienceopen.comosti.gov
A highly active and recyclable heterogeneous catalyst, a polymer-supported palladium(II) ethylenediamine (B42938) complex [PS-en-Pd(II)], has been developed for this transformation. scielo.brscienceopen.com The reaction proceeds efficiently, yielding a range of 6-(substituted benzyl)imidazo[2,1-b] researchgate.netresearchgate.netthiazoles. scielo.brscienceopen.comosti.gov The use of a supported catalyst simplifies product purification and allows for the catalyst to be reused multiple times without a significant loss of activity. scielo.br
| Entry | Aryl Iodide Substituent | Product | Yield (%) | Reference |
| 1 | H | 6-Benzylimidazo[2,1-b] researchgate.netresearchgate.netthiazole | 95 | researchgate.net |
| 2 | 4-CH₃ | 6-(4-Methylbenzyl)imidazo[2,1-b] researchgate.netresearchgate.netthiazole | 92 | researchgate.net |
| 3 | 4-OCH₃ | 6-(4-Methoxybenzyl)imidazo[2,1-b] researchgate.netresearchgate.netthiazole | 90 | researchgate.net |
| 4 | 4-Cl | 6-(4-Chlorobenzyl)imidazo[2,1-b] researchgate.netresearchgate.netthiazole | 94 | researchgate.net |
| 5 | 4-F | 6-(4-Fluorobenzyl)imidazo[2,1-b] researchgate.netresearchgate.netthiazole | 93 | researchgate.net |
| 6 | 4-NO₂ | 6-(4-Nitrobenzyl)imidazo[2,1-b] researchgate.netresearchgate.netthiazole | 88 | researchgate.net |
This table shows the yields of various 6-(substituted benzyl)imidazo[2,1-b] researchgate.netresearchgate.netthiazoles synthesized via palladium-catalyzed Sonogashira coupling. researchgate.net
An economic and practical two-step strategy has been developed for the synthesis of 3-benzyl-benzo bepls.commdpi.comimidazo[2,1-b]thiazoles. researchgate.net This method utilizes readily available starting materials: (Z)-(2,3-dibromoprop-1-en-1-yl)benzene or (3-bromoprop-1-yn-1-yl)benzene, 1H-benzo[d]imidazole-2-thiols, and halobenzenes. researchgate.net
The first step is a direct nucleophilic attack/addition cyclization reaction. This is typically carried out using a base such as cesium carbonate (Cs₂CO₃) in a solvent like acetonitrile (B52724) at elevated temperatures (e.g., 90 °C). researchgate.net The second step involves a palladium-catalyzed C-H bond activation reaction to introduce further substitution, affording the final products in good to excellent yields, reaching up to 93%. researchgate.net This dual approach, combining classical cyclization with modern C-H activation, provides a versatile route to complex fused heterocyclic systems. researchgate.net
N-Propargylamines are versatile building blocks for the synthesis of various nitrogen-containing heterocycles, including thiazoles. researchgate.netbeilstein-journals.org Halocyclization is a key strategy that utilizes these precursors. In this reaction, an electrophilic halogen source, such as iodine (I₂), adds to the alkyne moiety of a thiourea intermediate, which is formed in situ from the N-propargylamine and an isothiocyanate. beilstein-journals.org
This electrophilic addition generates an iodonium (B1229267) intermediate, which then undergoes intramolecular cyclization. beilstein-journals.org The nitrogen or sulfur atom attacks the activated alkyne, leading to the formation of the thiazole or thiazolidine (B150603) ring. A final elimination step then yields the aromatic thiazole derivative. beilstein-journals.org This methodology offers a direct route to functionalized thiazoles with high atom economy. researchgate.net
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. mdpi.com These approaches focus on using less hazardous chemicals, employing renewable starting materials, designing energy-efficient processes, and reducing waste. researchgate.netnih.gov
Several green synthetic methods for thiazole derivatives have been developed:
Use of Green Solvents: Water has been employed as a green solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles and in microwave-assisted multicomponent reactions, eliminating the need for volatile organic compounds. bepls.com
Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com This technique has been applied to the condensation of 2-aminothiophenols with chloroacetyl chloride and in solvent-free syntheses of 2-aminothiazole (B372263) derivatives. medmedchem.commdpi.com
Ultrasound-Mediated Synthesis: Sonication is another energy-efficient technique that can promote chemical reactions and improve yields in the synthesis of thiazole derivatives. researchgate.net
Reusable and Green Catalysts: The development of recyclable catalysts is a cornerstone of green chemistry. bepls.com Examples include the use of DABCO (1,4-diazabicyclo[2.2.2]octane), a recyclable and easy-to-handle base, and magnetically recoverable nanocomposites like Fe₃O₄@SiO₂-(Imine-Thiazole)-Cu(OAc)₂, which can be easily separated from the reaction mixture and reused. bepls.comresearchgate.net
Solvent-Free Conditions: Conducting reactions without a solvent (neat) minimizes waste and simplifies purification. nih.gov Catalyst- and solvent-free reactions, such as the synthesis of 2-iminothiazolidines at room temperature, represent a highly eco-friendly approach. nih.gov Another example is the synthesis of 1,3-thiazolidin-4-ones using ammonium (B1175870) persulfate as a catalyst under solvent-free conditions at 90 °C. nih.gov
These sustainable approaches not only reduce the environmental footprint of chemical synthesis but also often lead to more efficient and cost-effective processes for producing valuable thiazole compounds. researchgate.net
Microwave-Assisted Synthetic Protocols for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. arkat-usa.orgbeilstein-journals.org This approach utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. The result is a dramatic reduction in reaction times, often from hours to minutes, and an increase in product yields. nih.govrsc.org Furthermore, microwave-assisted synthesis often leads to cleaner reactions with fewer by-products, simplifying purification processes. arkat-usa.org
In the context of thiazole synthesis, microwave irradiation has been successfully employed in various multi-component reactions. For instance, a catalyst-free, three-component domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave conditions provides a green and efficient route to trisubstituted thiazoles. bepls.com This method highlights the benefits of using a green solvent, shorter reaction times, and high yields without generating harmful by-products. bepls.com
Another notable application is the one-pot, three-component synthesis of novel thiazolyl-pyridazinediones. nih.gov This protocol utilizes microwave irradiation as an eco-friendly energy source in conjunction with chitosan (B1678972), an eco-friendly and naturally occurring basic catalyst. The methodology is characterized by high efficiency, excellent yields, and significantly shorter reaction times compared to traditional methods. nih.gov Research has shown that reactions completed in 10-25 minutes under microwave irradiation with up to 97% yield would take around 290 minutes to achieve a 78% yield via conventional heating. rsc.org
The following table summarizes representative examples of microwave-assisted synthesis of thiazole derivatives, showcasing the enhanced efficiency of this method.
| Reactants | Catalyst/Conditions | Product | Reaction Time | Yield (%) |
| Arylglyoxals, cyclic 1,3-dicarbonyls, thioamides | Water, Microwave | Trisubstituted thiazoles | 5-10 min | 85-94 |
| Maleic anhydride, thiosemicarbazide, hydrazonoyl halides | Chitosan, Ethanol, Microwave (500 W, 150 °C) | 1-Thiazolyl-pyridazinedione derivatives | 4-8 min | 92-98 |
| 1,2-Phenylenediamine, aromatic aldehyde, 2-mercaptoacetic acid | Solvent-free, Microwave | 1H,3H-thiazolo[3,4-a]benzimidazoles | 6 min | 78-90 |
| (E)-5-(3-phenoxybenzylidene)thiazolidine-2,4-dione, substituted benzyl chloride | Cs2CO3, DMF, Microwave | 3-Benzyl-5-(3-phenoxybenzylidene)thiazolidine-2,4-dione derivatives | 4 hours | Good |
Ultrasonic Irradiation Mediated Synthesis for Eco-Friendly Production
Ultrasonic-assisted organic synthesis (UAOS) represents another cornerstone of green chemistry, utilizing the energy of acoustic cavitation to promote chemical reactions. nih.gov This technique involves passing sound waves (typically >20 kHz) through a liquid medium, which generates, grows, and implodes microscopic bubbles. The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates and yields. nih.gov UAOS is considered an eco-friendly approach because it often allows for reactions to be conducted at lower temperatures, reduces reaction times, and can be performed in greener solvents or even under solvent-free conditions. bepls.comscilit.com
The synthesis of thiazole derivatives has greatly benefited from the application of ultrasonic irradiation. For example, new Hantzsch thiazole derivatives have been synthesized in high yields (79-90%) through a one-pot, multi-component reaction under ultrasonic irradiation. bepls.com This method is noted for its efficiency and adherence to green chemistry principles. bepls.com Similarly, novel series of thiazole derivatives bearing a coumarin (B35378) nucleus have been rapidly synthesized using ultrasound, demonstrating the method's ability to accelerate the formation of complex heterocyclic systems. nih.gov
The combination of ultrasonic irradiation with eco-friendly catalysts further enhances the green credentials of thiazole synthesis. For instance, the synthesis of novel thiazoles has been achieved using a recyclable cross-linked chitosan hydrogel biocatalyst under ultrasonic irradiation, offering mild reaction conditions, reduced reaction times, and consistently high yields. mdpi.com
The table below presents examples of ultrasonic irradiation-mediated synthesis of thiazole derivatives, highlighting the eco-friendly aspects of the production process.
| Reactants | Catalyst/Conditions | Product | Reaction Time | Yield (%) |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Silica supported tungstosilisic acid, Ultrasonic irradiation | Hantzsch thiazole derivatives | 30-45 min | 79-90 |
| Thiosemicarbazide, hydrazonoyl halides | TEA, Ethanol, Ultrasonic irradiation (50-60 °C) | 3-[1-(4-substituted-5-(aryldiazenyl)thiazol-2-yl)hydrazono)ethyl]-2H-chromen-2-ones | 2-5 min | 90-97 |
| Thiosemicarbazone derivative, hydrazonoyl halides | PIBTU-CS hydrogel, Ethanol, Ultrasonic irradiation (40 °C) | Thiazole derivatives | 25 min | 96 |
| α-keto-thioamides, 3-chloroacetylacetone | Ethanol, Ultrasonic irradiation (50-60 °C) | Triazole-thiazoline hybrids | 30 min | 78-81 |
Application of Recyclable Catalysts in Thiazole Formation Pathways
Silica-supported tungstosilisic acid has been utilized as a reusable catalyst for the green synthesis of Hantzsch thiazole derivatives. bepls.com Another eco-friendly and recyclable catalyst is 1,4-diazabicyclo[2.2.2]octane (DABCO), a hindered base that offers good to excellent yields and reduced reaction times in the synthesis of thiazole derivatives containing a benzofuran (B130515) moiety. bepls.com
Biopolymer-based catalysts, such as those derived from chitosan, have gained considerable attention due to their biodegradability, non-toxicity, and renewability. mdpi.comnih.gov Chitosan hydrogels have been successfully used as recyclable cationic catalysts in the synthesis of 1,3-thiazole derivatives under ultrasonic irradiation. mdpi.com These hydrogels can retain reactant molecules within their cavities, facilitating their interaction and leading to higher product yields. mdpi.com Studies have shown that such catalysts can be reused for multiple cycles with only a minor decrease in performance. For example, a terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) catalyst was reused four times, with yields dropping from 87% to 42% in the final run. nih.gov Similarly, a PIBTU-CS hydrogel catalyst retained approximately 90.8% of its performance after three runs. mdpi.com
The following table details the application of various recyclable catalysts in the formation of thiazole derivatives, emphasizing their reusability and efficiency.
| Catalyst | Reactants | Product | Solvent | Reusability |
| Silica supported tungstosilisic acid | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Hantzsch thiazole derivatives | - | Reusable |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 2-[1-(Benzofuran-2-yl)ethylidene]-hydrazinecarbothioamide, hydrazonoyl halides | Thiazole derivatives with benzofuran moiety | Ethanol | Recyclable |
| NiFe2O4 Nanoparticles | Phthalazine/pyridazine derivatives, α-haloketones, thioamides | Thiazole scaffolds | Water | Reusable for at least 5 cycles |
| PIBTU-CS hydrogel | Thiosemicarbazone derivative, hydrazonoyl halides | 1,3-Thiazole derivatives | Ethanol | Retained ~91% performance after 3 runs |
| TCsSB hydrogel | Hydrazine-1-carbothioamide, hydrazonoyl chlorides | Thiazole derivatives | Ethanol | Reusable for at least 2 times without significant loss |
Reaction Mechanisms and Mechanistic Investigations in 2 Benzyl 1,3 Thiazole Synthesis
Fundamental Cyclization and Condensation Mechanisms in Thiazole (B1198619) Ring Formation
The formation of the thiazole ring, the central scaffold of 2-benzyl-1,3-thiazole, is primarily achieved through several key cyclization and condensation reactions. These methods typically involve the reaction of a sulfur-containing nucleophile with a carbonyl-containing electrophile, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Hantzsch Thiazole Synthesis: This is one of the most prominent and widely used methods for thiazole synthesis. synarchive.comwikipedia.org It involves the reaction of an α-haloketone with a thioamide. synarchive.comwikipedia.org The mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. chemhelpasap.comnih.gov This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. chemhelpasap.com Subsequent dehydration of the resulting hydroxythiazoline intermediate yields the thiazole ring. nih.gov
Cook-Heilbron Thiazole Synthesis: This method provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. nih.govwikipedia.org The mechanism begins with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent. wikipedia.org An intramolecular cyclization then occurs, where the sulfur atom attacks the nitrile carbon. wikipedia.org Tautomerization of the resulting intermediate leads to the formation of the 5-aminothiazole product. wikipedia.org
Gabriel Thiazole Synthesis: In this synthesis, an acylaminoketone reacts with a thiating agent, typically phosphorus pentasulfide, to form the thiazole ring. cutm.ac.inencyclopedia.pub The reaction involves the conversion of the amide carbonyl to a thioamide, followed by an intramolecular cyclization where the sulfur attacks the other carbonyl group, and subsequent dehydration.
These fundamental reactions are summarized in the table below:
| Synthesis Name | Key Reactants | Key Mechanistic Steps | Resulting Thiazole |
| Hantzsch Synthesis | α-Haloketone, Thioamide | SN2 attack by sulfur, intramolecular cyclization, dehydration | Substituted thiazole |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon disulfide (or similar) | Nucleophilic attack by amine, intramolecular cyclization, tautomerization | 5-Aminothiazole |
| Gabriel Synthesis | Acylaminoketone, Phosphorus pentasulfide | Thionation of amide, intramolecular cyclization, dehydration | Substituted thiazole |
Role of Transient Intermediates in this compound Synthetic Pathways
The synthesis of this compound and its derivatives often proceeds through various transient intermediates that are not isolated but play a critical role in the reaction mechanism.
In certain synthetic routes, particularly those involving modifications to a pre-formed thiazole ring, allenic intermediates can be formed. For instance, in the synthesis of 6-(substituted benzyl)imidazo[2,1-b] chemhelpasap.compharmaguideline.comthiazoles via Sonogashira coupling, the initial coupling product can isomerize to an allenic intermediate. This highly reactive species then undergoes a rapid intramolecular cyclization to form the final fused ring system. scielo.brtandfonline.com
Diazonium salts are versatile intermediates in organic synthesis and can be employed in the functionalization of the thiazole ring. These salts, generated from the corresponding amino-substituted thiazoles, can undergo a variety of coupling reactions. For example, they can react with activated aromatic compounds in azo coupling reactions to form azo dyes. researchgate.netmasterorganicchemistry.com While not a direct synthesis of the this compound core, these reactions are crucial for the preparation of functionalized derivatives.
Halocyclization reactions are a powerful tool for the construction of heterocyclic rings. In the context of thiazole synthesis, a bridged bromonium ion intermediate could be proposed in reactions where a bromine source is used to induce cyclization of an appropriate unsaturated precursor containing a thioamide moiety. The electrophilic bromine would add to the double or triple bond, forming a cyclic bromonium ion, which is then opened by the intramolecular nucleophilic attack of the sulfur or nitrogen atom, leading to the formation of the thiazole ring.
Intramolecular Rearrangement Processes in Benzylthiazole Derivative Synthesis
Intramolecular rearrangements can be a key step in the synthesis of certain benzylthiazole derivatives. One notable example is the benzilic acid rearrangement, which involves the 1,2-rearrangement of a 1,2-diketone to an α-hydroxy carboxylic acid under basic conditions. wikipedia.org While not a direct synthesis of the thiazole ring itself, this type of rearrangement can be applied to precursors containing a diketone functionality to introduce specific structural motifs in the synthesis of complex thiazole derivatives. wikipedia.org
Mechanistic Elucidation of Catalytic Reaction Pathways (e.g., Palladium-Catalyzed Sonogashira Coupling)
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have become indispensable tools in modern organic synthesis. nih.gov The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is particularly relevant for the synthesis of precursors to substituted benzylthiazoles. tandfonline.com
The catalytic cycle of the Sonogashira coupling is well-established and involves several key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide.
Transmetalation: The alkyne, activated by a copper(I) co-catalyst, is transferred to the palladium center.
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
In the synthesis of 6-(substituted benzyl)imidazo[2,1-b] chemhelpasap.compharmaguideline.comthiazoles, a Sonogashira coupling is employed to couple an aryl iodide with a 2-amino-3-(2-propynyl)-1,3-thiazolium bromide. scielo.brtandfonline.com The resulting coupled product then undergoes the aforementioned isomerization to an allenic intermediate, followed by cyclization. scielo.brtandfonline.com The efficiency of this process can be enhanced by using polymer-supported palladium catalysts, which are stable, recyclable, and highly active. scielo.br
Derivatization Strategies and Structure Activity Relationship Sar Studies of 2 Benzyl 1,3 Thiazole Derivatives
Strategic Functionalization and Chemical Modification of the 2-Benzyl-1,3-thiazole Scaffold
The this compound scaffold serves as a versatile template for chemical modification. Its structure allows for functionalization at multiple sites, including the thiazole (B1198619) ring, the benzyl (B1604629) moiety, and any pre-existing functional groups. These modifications are instrumental in tuning the molecule's electronic, steric, and lipophilic properties.
The incorporation of an azo (-N=N-) group into the this compound framework is a significant derivatization strategy, often yielding compounds with distinct chromophoric properties. rsc.org This is typically achieved through a diazo-coupling reaction, which involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic partner. nih.gov
The synthesis generally begins with a 2-amino-thiazole derivative. For instance, a precursor such as 2-amino-4-benzyl-1,3-thiazole can be treated with a diazotizing agent like nitrosyl sulphuric acid or sodium nitrite (B80452) in a strong acid at low temperatures (0–5 °C) to form a stable diazonium salt. rsc.orgrdd.edu.iq This electrophilic diazonium salt is then reacted with a suitable coupling component, such as a phenol, aniline, or another activated aromatic system, to yield the final azo-thiazole derivative. nih.govrdd.edu.iq The position of the coupling on the aromatic partner is directed by the existing substituents, typically occurring at the para-position unless it is blocked. nih.gov This method allows for the synthesis of a diverse library of azo dyes containing the this compound core. rsc.org
Table 1: Examples of Coupling Components for Azo Dye Synthesis
| Coupling Component | Resulting Azo Derivative Structure (Example) |
|---|---|
| 2-Hydroxybenzoic acid | 2-Hydroxy-5-((4-benzyl-1,3-thiazol-2-yl)diazenyl)benzoic acid |
| N,N-Dimethylaniline | 4-((4-Benzyl-1,3-thiazol-2-yl)diazenyl)-N,N-dimethylaniline |
| Phenol | 4-((4-Benzyl-1,3-thiazol-2-yl)diazenyl)phenol |
This table presents hypothetical structures based on established diazocoupling reactions on thiazole cores.
Another powerful strategy for modifying the this compound scaffold is the incorporation of an imino-thiazolidinone ring system. These derivatives are synthesized through multi-step reactions that often begin with a 2-amino-thiazole precursor. aip.org
A common synthetic route involves the reaction of a 2-amino-4-benzyl-1,3-thiazole derivative with chloroacetyl chloride to form an N-(4-benzylthiazol-2-yl)-2-chloroacetamide intermediate. scielo.br This intermediate can then undergo cyclization. For example, reaction with sodium thiocyanate (B1210189) leads to the formation of a 2-[(4-benzylthiazol-2-yl)imino]thiazolidin-4-one core structure. scielo.br
Furthermore, this thiazolidin-4-one ring can be derivatized at the 5-position through Knoevenagel condensation with various substituted aromatic aldehydes. jocpr.com This reaction, typically catalyzed by a base like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) in a suitable solvent, introduces a benzylidene substituent, significantly increasing the structural diversity of the final products. scielo.brgoogle.com
Table 2: Aldehydes for Knoevenagel Condensation with 2-[(4-benzylthiazol-2-yl)imino]thiazolidin-4-one
| Aldehyde | Resulting Product Name |
|---|---|
| Benzaldehyde | 5-Benzylidene-2-[(4-benzylthiazol-2-yl)imino]thiazolidin-4-one |
| 4-Chlorobenzaldehyde | 5-(4-Chlorobenzylidene)-2-[(4-benzylthiazol-2-yl)imino]thiazolidin-4-one |
| 4-Hydroxybenzaldehyde | 5-(4-Hydroxybenzylidene)-2-[(4-benzylthiazol-2-yl)imino]thiazolidin-4-one |
This table illustrates potential derivatives based on known Knoevenagel condensation reactions.
N-acylation and N-benzylation of amino-substituted 2-benzyl-1,3-thiazoles are fundamental modifications that serve multiple purposes in synthetic chemistry. These reactions can be used to install functional groups that are critical for biological activity or to protect the nitrogen atom during subsequent synthetic steps.
N-acylation is readily achieved by treating a 2-amino-5-benzyl-1,3-thiazole with carboxylic acid chlorides or anhydrides. researchgate.net This reaction forms an amide linkage, which can influence the molecule's conformation and hydrogen-bonding capabilities. For example, carbamate (B1207046) derivatives can be synthesized, which may act as analogues of biologically active compounds. tandfonline.com
N-benzyl substitution introduces a flexible benzyl group, which can explore different binding pockets in biological targets. chapman.edu The synthesis of N-benzyl derivatives often involves the reaction of an amino-thiazole with a substituted benzyl halide under basic conditions. The nature and position of substituents on the incoming benzyl group can be systematically varied to probe structure-activity relationships. chapman.edu
Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, offer powerful tools for directly modifying the this compound scaffold without the need for pre-functionalized starting materials. rsc.org These approaches allow for the regioselective introduction of new C-C or C-heteroatom bonds, greatly enhancing scaffold diversity. researchgate.net
Palladium-catalyzed reactions have been successfully employed for the C-H alkenylation of thiazole derivatives, allowing for the introduction of various vinyl groups at specific positions on the thiazole ring. rsc.org Similarly, iridium-catalyzed C-H borylation can install a versatile boronic ester handle onto the thiazole or benzothiazole (B30560) core, which can then participate in a wide range of subsequent cross-coupling reactions (e.g., Suzuki coupling) to introduce aryl or alkyl groups. nih.gov These methods provide an efficient pathway to novel analogues that would be difficult to access through traditional synthetic routes. researchgate.netnih.gov
Beyond C-H functionalization, a variety of other reactions can modify the benzyl-thiazole core. Arylation can be achieved through palladium-catalyzed cross-coupling reactions, such as the decarboxylative coupling of thiazoles with substituted benzoic acids, or through nickel-catalyzed methods that can utilize challenging coupling partners like heteroaryl chlorides. nih.govacs.org
Alkylation at the thiazole ring can be performed, although it often requires specific precursors. For instance, lithiation of the thiazole ring followed by quenching with an alkyl halide is a classic method for introducing alkyl groups. Heteroatom substitution, particularly at the 2-position of the thiazole ring, can be accomplished by reacting 2-halothiazole precursors with various nucleophiles (e.g., amines, thiols) to introduce new functional groups.
Elucidation of Structure-Activity Relationships (SAR) for this compound Analogues
The systematic modification of the this compound scaffold has led to the elucidation of key structure-activity relationships (SAR). These studies correlate specific structural features with the biological or chemical activity of the compounds, providing crucial insights for rational drug design.
For many biologically active thiazole derivatives, the substitution pattern on the benzyl ring at the 2-position plays a critical role. Studies on related 2-benzylamino-thiazoles have shown that the introduction of electron-withdrawing groups, such as a chlorine atom at the para-position of the phenyl ring, can significantly enhance antiproliferative activity compared to the unsubstituted analogue. nih.gov Conversely, other substitutions, like a para-fluorine, may lead to a loss in activity. nih.gov This suggests that the electronic properties and size of the substituent are important determinants of activity.
The nature of the linker between the thiazole ring and other moieties is also crucial. For instance, SAR studies on cholinesterase inhibitors with a 1,3-thiazole core suggest that a flexible benzyl-type substituent attached to a 2-amino linker is preferred for selectivity. academie-sciences.fr The introduction of a methylene (B1212753) or ethylene (B1197577) spacer between a nitrogen atom at the 2-position and the phenyl ring increases flexibility, which can dramatically alter biological activity, sometimes leading to a decrease in potency if a more rigid conformation is required for target binding. nih.gov
Furthermore, modifications at the 4 and 5-positions of the thiazole ring contribute significantly to the SAR. The addition of bulky or electron-rich groups can influence the molecule's interaction with biological targets. SAR studies on various thiazole-containing compounds have indicated that substitutions on the phenyl ring attached to the thiazole core are important for activity, with halogen substitutions often being favorable. mdpi.com
Table 3: Summary of General SAR Observations for Benzyl-Thiazole Analogues
| Structural Modification | Position | General Effect on Activity | Reference |
|---|---|---|---|
| Electron-withdrawing group (e.g., p-Chloro) | Benzyl Ring | Often enhances antiproliferative activity | nih.gov |
| Electron-donating group (e.g., p-Methoxy) | Benzyl Ring | Variable, can decrease or increase activity depending on the target | nih.gov |
| Introduction of a flexible linker (e.g., -NH-CH2-) | Position 2 | Can decrease activity if rigidity is required for binding | nih.gov |
Impact of Substituent Position and Electronic Properties on Biological Potency
The biological potency of this compound derivatives is profoundly influenced by the nature, position, and electronic properties of substituents on both the thiazole and benzyl rings. Structure-Activity Relationship (SAR) studies have demonstrated that strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly modulate the therapeutic efficacy of these compounds.
Research into anti-inflammatory agents based on the 4-benzyl-1,3-thiazole scaffold revealed that the nature of the side chain at the C2 position is a critical determinant of activity. A comparative study of derivatives with either carbalkoxy amino or aryl amino side chains at this position found that the carbalkoxy amino series exhibited superior biological activity. nih.gov This suggests that the electronic and steric properties of the C2 substituent are crucial for optimal interaction with the biological target.
In the development of anti-cancer agents, SAR studies on 2-(2-hydrazinyl)-1,3-thiazole analogues highlighted the impact of substitutions on a benzylidenehydrazinyl moiety. The replacement of a para-phenolic hydroxyl group (-OH) with a bromide atom, along with the introduction of a methyl branch, was observed to significantly alter the cytotoxic activity of the compounds against breast cancer cell lines. mdpi.com This underscores the sensitivity of biological potency to even minor electronic and structural changes.
The following table summarizes the observed impact of various substituents on the biological activity of this compound derivatives.
| Position of Substitution | Substituent/Group | Electronic Property | Observed Impact on Biological Activity | Reference |
| Thiazole C2 | Carbalkoxy amino side chain | - | Higher anti-inflammatory activity compared to aryl amino series. | nih.gov |
| Thiazole C5 | Methyl (-CH₃) | Electron-Donating | Contributes to overall bioactivity. | evitachem.com |
| Benzyl Ring (Para) | Nitro (-NO₂) | Electron-Withdrawing | Enhanced voltage-gated calcium channel blockade. | evitachem.com |
| Attached Phenyl Ring | Halogens (Cl, Br, F) | Electron-Withdrawing | Important for anticonvulsant activity. | mdpi.com |
| Benzylidenehydrazinyl Moiety | Bromide (replacing -OH) | Electron-Withdrawing | Significantly reduced cytotoxic activity. | mdpi.com |
Influence of Linker Groups and Scaffold Modifications on Activity Modulation
Modifications to the core structure of this compound, including the introduction of linker groups and alterations to the heterocyclic scaffold, are pivotal strategies for modulating biological activity. These changes can affect the molecule's conformation, flexibility, and ability to interact with target sites.
A significant example of linker modification is the introduction of an amino (-NH-) linker at the second position of the thiazole scaffold in a series of potential anti-inflammatory agents. tandfonline.com This design choice was a bioisosteric approach intended to improve the metabolic stability of carbalkoxy side chains attached at that position. nih.govtandfonline.com This highlights how linkers can be used not only to connect different pharmacophoric elements but also to enhance the drug-like properties of the molecule.
Similarly, in the development of novel anti-Candida agents, the incorporation of a C2-hydrazone linkage was shown to be a key determinant of antifungal potency. A comparative study demonstrated that 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives were superior in their inhibitory activity to analogous compounds that lacked the C2-hydrazone bridge. mdpi.com This suggests that the linker group itself contributes significantly to the pharmacophore, likely by enabling additional or more favorable interactions with the fungal target enzyme. mdpi.com
The table below details examples of how linker and scaffold modifications influence the activity of thiazole derivatives.
| Modification Strategy | Specific Modification | Compound Series | Impact on Activity | Reference |
| Linker Introduction | Addition of -NH- linker at C2 | 4-Benzyl-1,3-thiazoles | Imparts metabolic stability to side chains. | nih.govtandfonline.com |
| Linker Introduction | Addition of C2-hydrazone linkage | 4-Phenyl-1,3-thiazoles | Superior anti-Candida activity compared to analogues without the linker. | mdpi.com |
| Scaffold Modification | Linking thiazole to a pyrazole (B372694) ring | Thiazolyl–2-Pyrazoline Hybrids | Creates hybrid compounds with antimicrobial potential. | nih.gov |
Bioisosteric Replacements in Rational Drug Design for this compound Analogues
Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of one atom or group of atoms in a molecule with another that possesses similar physical or chemical properties. mdpi.com This strategy is employed to enhance potency, improve selectivity, alter pharmacokinetic properties, or reduce toxicity while maintaining the desired biological activity. mdpi.com
A prominent application of this strategy in the context of this compound analogues is found in the design of novel anti-inflammatory agents. tandfonline.comtandfonline.com In this work, researchers designed derivatives of a 1,3-thiazole scaffold bearing a side chain at the C2 position that resembled the one found in the drug Romazarit. nih.gov Romazarit was known to have a toxicity profile linked to the metabolic hydroxylation of a methylene (-CH₂) group in its side chain, which could lead to the formation of toxic moieties. tandfonline.com
To circumvent this issue, a bioisosteric replacement was implemented where the problematic -CH₂- group was replaced with an amino (-NH-) group. tandfonline.comtandfonline.com This substitution of a carbon-based group with a nitrogen-based linker is a classic example of a non-classical bioisosteric replacement. The rationale was to introduce a group that was less susceptible to the metabolic pathways that generated toxic byproducts, thereby imparting greater metabolic stability to the designed molecules. nih.gov This strategic replacement successfully demonstrated the utility of bioisosterism to proactively design safer drug candidates by mitigating known metabolic liabilities.
The table below illustrates this specific application of bioisosteric replacement.
| Lead Compound Inspiration | Problematic Group | Bioisosteric Replacement | Rationale / Desired Outcome | Reference |
| Romazarit | Methylene (-CH₂-) | Amino (-NH-) | To improve metabolic stability and avoid the generation of toxic metabolites. | nih.govtandfonline.comtandfonline.com |
Molecular Features and Interactions Influencing Selectivity in Biological Systems
The selectivity of this compound derivatives for their biological targets is governed by specific molecular features and the non-covalent interactions they form within the target's binding site. Advanced techniques like in silico molecular docking have become invaluable for elucidating these interactions and guiding the rational design of more selective and potent inhibitors.
In the pursuit of anti-Candida agents, molecular docking studies were performed on 4-phenyl-1,3-thiazole derivatives targeting the fungal enzyme lanosterol (B1674476) C14α-demethylase. mdpi.com The results indicated that the presence of a C2-hydrazone bridge and an additional aromatic phenyl ring in the more active series of compounds improved their affinity for the target. mdpi.com This enhanced affinity was attributed to more favorable interaction energies (ΔG) within the enzyme's active site, suggesting that these molecular features are crucial for effective binding and inhibition. mdpi.com
Similarly, for a series of novel 1,3-thiazole analogues designed as anti-breast cancer agents, detailed molecular docking studies affirmed that the compounds possessed a considerable binding affinity toward the vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comnih.gov The in silico analysis helped to rationalize the observed in vitro antiproliferative activity by visualizing the potential binding modes and interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, the most potent compound in the series demonstrated significant inhibitory activity against VEGFR-2, which was consistent with its strong binding affinity predicted by the docking studies. mdpi.com
Further illustrating this principle, docking computations were used to investigate the binding modes of 2,3,4-trisubstituted thiazole derivatives designed as dual inhibitors of EGFR and BRAFV600E, two kinases implicated in cancer. mdpi.com The analysis revealed that the most potent compounds exhibited a high affinity for the ATP-binding sites of both enzymes. The docking scores and predicted interactions correlated well with the experimentally determined inhibitory activities, confirming that the specific arrangement of substituents on the thiazole scaffold facilitated key interactions with amino acid residues in the kinase domains, thereby conferring their potent inhibitory effects. mdpi.com
This data is summarized in the table below, linking molecular features to specific biological targets and interactions.
| Compound Series / Derivative | Biological Target | Key Molecular Features for Selectivity | Predicted Interactions / Outcome | Reference |
| 2-Hydrazinyl-4-phenyl-1,3-thiazoles | Fungal lanosterol C14α-demethylase | C2-hydrazone bridge and additional phenyl ring | Improved binding affinity and more favorable interaction energy. | mdpi.com |
| 2-(2-Hydrazinyl)-1,3-thiazole analogues | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Specific arrangement of substituents on the core scaffold | High binding affinity, leading to potent antiproliferative activity. | mdpi.comnih.gov |
| 2,3,4-Trisubstituted thiazoles | EGFR and BRAFV600E kinases | Optimized substitution pattern on the thiazole core | High affinity for the ATP-binding site, leading to dual inhibitory activity. | mdpi.com |
Advanced Spectroscopic and Analytical Characterization of 2 Benzyl 1,3 Thiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-benzyl-1,3-thiazole derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the molecular structure, identify functional groups, and determine the spatial relationships between atoms.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons within a molecule. In this compound and its derivatives, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the thiazole (B1198619) ring, the benzyl (B1604629) group's methylene (B1212753) bridge, and the phenyl ring.
The benzylic methylene protons (Ar-CH₂-Thiazole) typically appear as a distinct singlet in the range of δ 4.0–5.5 ppm. nih.govresearchgate.net The exact chemical shift can be influenced by substituents on either the phenyl or thiazole rings. The protons on the thiazole ring itself, H4 and H5, present signals in the aromatic region, generally between δ 7.0 and δ 8.0 ppm. chemicalbook.com For the parent this compound, the H5 proton is typically found slightly upfield from the H4 proton. Protons on the phenyl ring of the benzyl group resonate in the aromatic region, usually between δ 7.2 and δ 7.5 ppm, displaying coupling patterns (e.g., multiplets) that depend on the substitution pattern of the ring. rsc.org
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Proton Assignment | 2-(2,4-dinitrophenyl)hydrazono-3-benzyl-4-methyl-2,3-dihydro-1,3-thiazole nih.gov | 3-(3-Benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)benzo[d]oxazole-2(3H)-thione researchgate.net |
| Benzyl-CH₂ | 5.00 (s) | 4.13 (s) |
| Thiazole-H5 | 6.42 (s) | - |
| Phenyl-H (Benzyl group) | 7.20-7.40 (m) | 6.69-7.86 (m) |
| Other Aromatic-H | 8.68 (s, dinitrophenyl-H) | 6.69-7.86 (m) |
| Thiazole-CH₃ | 1.98 (s) | - |
Note: Chemical shifts are dependent on the solvent and specific molecular structure. s = singlet, m = multiplet.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to characterize the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, providing a "fingerprint" of the carbon skeleton.
For this compound derivatives, the benzylic carbon (Ar-C H₂-Thiazole) signal typically appears in the range of δ 45–55 ppm. nih.govresearchgate.net The carbons of the thiazole ring have characteristic chemical shifts: C2, being adjacent to both sulfur and nitrogen, is the most deshielded and resonates far downfield (δ > 160 ppm); C4 and C5 signals appear in the aromatic region, typically between δ 115 and δ 145 ppm. nih.gov The carbons of the phenyl ring also resonate in the aromatic region (δ 125–140 ppm). oregonstate.edu The quaternary carbon of the phenyl ring attached to the methylene group usually appears around δ 135-140 ppm. rsc.org
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Carbon Assignment | 2-(2,4-dinitrophenyl)hydrazono-3-benzyl-4-methyl-2,3-dihydro-1,3-thiazole nih.gov | 3-(3-Benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)benzo[d]oxazole-2(3H)-thione researchgate.net |
| Benzyl-CH₂ | 47.16 | 51.4 |
| Thiazole-C2 | 164.14 | 94.3 |
| Thiazole-C4 | 135.13 | - |
| Thiazole-C5 | 94.49 | - |
| Phenyl Carbons (Benzyl group) | 127.0-135.0 (approx.) | 125.7, 126.2, 127.2, 131.6 |
| Thiazole-CH₃ | 13.78 | - |
Note: Chemical shifts are dependent on the solvent and specific molecular structure. The assignments for complex derivatives can be intricate.
Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms, which is crucial for unambiguous structural assignment.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu A COSY spectrum of a this compound derivative would show cross-peaks between adjacent protons on the phenyl ring, helping to confirm their relative positions. It would also show correlations between the H4 and H5 protons of the thiazole ring if both are present and not substituted. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms to which they are attached. sdsu.eduprinceton.edu For this compound, an HSQC spectrum would show a cross-peak connecting the singlet signal of the methylene protons to the signal of the benzylic carbon. It would also correlate the signals of the H4 and H5 thiazole protons with their respective C4 and C5 carbon signals, and each aromatic proton of the phenyl ring with its corresponding carbon atom. youtube.com This technique is invaluable for assigning the correct proton and carbon signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile or non-volatile molecules without causing significant fragmentation. nih.gov It is primarily used to determine the molecular weight of the compound. In positive ion mode, the molecule is typically protonated, and the mass spectrometer detects the [M+H]⁺ ion. Other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed. uni.lu
By inducing fragmentation within the mass spectrometer (tandem MS or MS/MS), structural information can be obtained. A characteristic fragmentation pathway for this compound involves the cleavage of the C-C bond between the methylene group and the thiazole ring. This results in the formation of a highly stable tropylium cation (C₇H₇⁺) at m/z 91, which is a common feature in the mass spectra of benzyl-containing compounds. nih.gov Other fragmentation may involve the rupture of the thiazole ring itself.
Table 3: Predicted ESI-MS Adducts for this compound (C₁₀H₉NS, Mol. Wt.: 175.25) uni.lu
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | C₁₀H₁₀NS⁺ | 176.05286 |
| [M+Na]⁺ | C₁₀H₉NNaS⁺ | 198.03480 |
| [M+K]⁺ | C₁₀H₉KNS⁺ | 214.00874 |
| [M+NH₄]⁺ | C₁₀H₁₃N₂S⁺ | 193.07940 |
Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS) is a technique used for the analysis of small molecules. It is a matrix-free method, which can simplify sample preparation and reduce background interference compared to traditional MALDI-MS. In SALDI-MS, the analyte is deposited on a nanostructured surface which, when irradiated with a laser, promotes the desorption and ionization of the analyte molecules. While specific SALDI-MS studies on this compound are not extensively documented, the technique is well-suited for the analysis of small heterocyclic compounds. It would be expected to provide clear molecular ion signals ([M]⁺ or [M+H]⁺), facilitating accurate molecular weight determination. The energy imparted during the laser desorption/ionization process can also induce fragmentation, potentially revealing structural information similar to that observed in other MS techniques, such as the characteristic benzyl cleavage.
Computational Chemistry and Theoretical Investigations of 2 Benzyl 1,3 Thiazole Systems
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic behavior and predict various molecular characteristics with high accuracy.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Distributions
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometrical structure of molecules. researchgate.net For thiazole (B1198619) derivatives, calculations are often performed using the B3LYP functional combined with basis sets like 6-311G(d,p) or cc-pVDZ to achieve a balance between accuracy and computational cost. researchgate.netchemijournal.com This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. researchgate.net
Table 1: Representative Theoretical Bond Parameters for a Thiazole Ring System
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| C=N Bond Length | The length of the double bond between carbon and nitrogen in the thiazole ring. | ~1.30 - 1.35 Å |
| C-S Bond Length | The length of the single bonds between carbon and sulfur in the thiazole ring. | ~1.70 - 1.77 Å |
| C-N-C Bond Angle | The angle formed by the carbon, nitrogen, and carbon atoms within the ring. | ~110 - 115° |
| C-S-C Bond Angle | The angle formed by the carbon, sulfur, and carbon atoms within the ring. | ~88 - 92° |
Note: These are typical values for thiazole-containing structures and can vary based on substituents and computational methods.
Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Prediction
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rdd.edu.iq The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
In thiazole derivatives, the HOMO is often distributed over the electron-rich parts of the molecule, such as the thiazole and phenyl rings, while the LUMO's location depends on the nature of substituent groups. mdpi.com Analysis of FMOs helps explain intramolecular charge transfer, where electrons are promoted from the HOMO to the LUMO, a process that influences the molecule's optical and electronic properties. mdpi.comrdd.edu.iq
Table 2: Conceptual FMO Data for Thiazole Derivatives
| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) | Implied Reactivity |
|---|---|---|---|---|
| Thiazole Core | -6.5 | -1.0 | 5.5 | Low |
| Thiazole with Electron-Donating Group | -5.8 | -0.9 | 4.9 | Moderate |
| Thiazole with Electron-Withdrawing Group | -7.0 | -1.8 | 5.2 | Low |
Note: These values are illustrative and vary depending on the specific molecule and computational level.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution within a molecule and predict how it will interact with other species. semanticscholar.org The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). physchemres.orgresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential.
For thiazole derivatives, MEP maps can reveal that the nitrogen atom in the thiazole ring is often a site of negative potential, making it a likely hydrogen bond acceptor. researchgate.net Conversely, hydrogen atoms attached to the rings often represent regions of positive potential. This information is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems and crystal packing. chemrxiv.org
Non-Covalent Interaction (NCI) Analysis for Supramolecular Assembly
Non-covalent interactions (NCIs) are weak forces, such as hydrogen bonds, van der Waals forces, and π-π stacking, that play a critical role in the formation of larger, organized structures known as supramolecular assemblies. researchgate.net NCI analysis is a computational method that helps to identify and visualize these interactions in 3D space.
Potential Energy Distribution (PED) Analysis for Vibrational Mode Assignment
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of atoms. However, assigning specific spectral bands to particular molecular motions can be complex. Potential Energy Distribution (PED) analysis, often performed using software like VEDA, is a computational technique that quantifies the contribution of different internal coordinates (like bond stretching or angle bending) to each vibrational mode. researchgate.netmdpi.com
This method allows for a precise and unambiguous assignment of the vibrational spectra calculated using DFT. researchgate.netnih.gov For example, a PED analysis can confirm that a band in the 3100-3000 cm⁻¹ range is primarily due to C-H stretching vibrations or that a band around 1600 cm⁻¹ corresponds to C=N stretching within the thiazole ring. mdpi.com Such detailed assignments are crucial for interpreting experimental spectra and understanding the molecule's dynamic behavior. researchgate.net
Table 3: Example of PED Assignment for a Thiazole Derivative
| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment and PED Contributions |
|---|---|---|
| 3089 | 2919 | C-H stretching (75%) |
| 1710 | 1708 | C=O stretching (60%), C=C stretching (25%) |
| 1595 | 1590 | C=N stretching (55%), Aromatic C=C stretching (30%) |
| 1315 | 1310 | C-H in-plane bending (45%), C-N stretching (35%) |
Note: Frequencies and contributions are representative and depend on the specific molecule. mdpi.com
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling and docking are computational techniques used to predict how a small molecule, such as a 2-benzyl-1,3-thiazole derivative, might bind to a biological macromolecule, typically a protein or enzyme. nih.gov This approach is fundamental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action at a molecular level. biointerfaceresearch.com
The process involves placing the molecule (the ligand) into the binding site of the target protein and calculating a "docking score," which estimates the binding affinity. mdpi.com The results also provide a detailed view of the binding mode, highlighting key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-cation interactions that stabilize the ligand-protein complex. mdpi.comnih.gov
Thiazole derivatives have been docked against various biological targets to explore their potential as therapeutic agents. mdpi.com For example, they have been studied as potential inhibitors of enzymes like E. coli MurB and 14α-lanosterol demethylase in antimicrobial research, or protein kinases in cancer research. biointerfaceresearch.commdpi.com These in silico studies help rationalize the structure-activity relationships of synthesized compounds and guide the design of new, more potent derivatives. researchgate.netnih.gov
Ligand-Protein Interactions and Binding Affinity Predictions with Biological Targets
Computational modeling, particularly molecular docking, serves as a powerful tool to predict the binding affinity and interaction patterns of this compound derivatives with various biological targets. These in silico studies are crucial for understanding the molecular basis of their activity and for guiding the design of more potent and selective agents. Research has shown that the this compound scaffold can effectively interact with a range of protein targets implicated in diseases such as cancer and inflammation.
Molecular docking simulations have been applied to explore the binding of thiazole derivatives to key cancer-related proteins. mdpi.com For instance, studies on derivatives have explored their interactions with targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis. mdpi.comnih.gov The binding affinity is often quantified by a docking score, typically in kcal/mol, where a more negative value indicates a stronger predicted interaction. For example, a study on 2-[2-[4-Hydroxy-3-substituted benzylidene]-thiazole-4[5H]-one derivatives identified potent inhibition of VEGFR-2, with one compound exhibiting an IC50 value of 0.15 µM. mdpi.com
The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the protein's active site. The benzyl (B1604629) group of the thiazole derivative often plays a significant role in establishing hydrophobic interactions within the binding pocket, while the thiazole ring itself can participate in various non-covalent interactions. For example, computational analyses of a 2-thiazolylimino-5-benzylidin-thiazolidin-4-one scaffold showed potential affinity for diverse targets, including Cyclooxygenase-2 (COX-2), acetylcholinesterase, and aldose reductase. nih.gov Another study highlighted that 2-benzyl-5-methyl substitution on the thiazole core improved the binding free energy by -7.46 kcal/mol for COX-1 inhibition compared to unsubstituted thiazoles. evitachem.com
The following table summarizes representative predicted binding affinities of various thiazole derivatives with their respective biological targets, as determined by molecular docking studies.
| Compound Class/Derivative | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interactions Noted |
| 2-Thiazolylimino-5-benzylidene-thiazolidin-4-one | Cyclooxygenase-2 (COX-2) | High Affinity (Specific value not stated) | Substantiated via molecular docking |
| 2-Thiazolylimino-5-benzylidene-thiazolidin-4-one | Acetylcholinesterase | High Affinity (Specific value not stated) | Substantiated via molecular docking |
| 2-Thiazolylimino-5-benzylidene-thiazolidin-4-one | Aldose Reductase | High Affinity (Specific value not stated) | Substantiated via molecular docking |
| 2-Thiazolylimino-5-benzylidene-thiazolidin-4-one | Thyroid Hormone Receptor Alpha | High Affinity (Specific value not stated) | Substantiated via molecular docking |
| 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | DprE1 Enzyme (Antitubercular) | -5.9 to -6.2 | Halogen substitutions enhanced activity |
| 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | 2,2-dialkylglycine decarboxylase (Antibacterial) | -7.9 | Halogen substitutions enhanced activity |
| 5-(substituted benzylidene)-2-(arylamino)-1,3-thiazol-4(5H)-ones | EGFR alpha | Significant interactions noted | Comparative analysis with Gestrinone |
| 5-(substituted benzylidene)-2-(arylamino)-1,3-thiazol-4(5H)-ones | VEGFR-2 | Significant interactions noted | Comparative analysis with Vandetanib |
This table is a compilation of data from multiple studies on various thiazole derivatives to illustrate the scope of computational predictions. nih.govindexcopernicus.comnih.gov
Computational Approaches for Identification and Validation of Biological Targets
The identification of potential biological targets for novel chemical scaffolds like this compound is a critical step in drug discovery. Computational, or in silico, target identification methods provide a rapid and cost-effective means to generate hypotheses about a compound's mechanism of action before extensive laboratory testing. These approaches generally fall under the category of reverse docking or inverse virtual screening.
Several web servers and databases are employed for this purpose, utilizing different algorithms and scoring functions. nih.gov Platforms such as PharmMapper, TarFisDock, and DRAR-CPI work by comparing the 3D structure or pharmacophore model of the query molecule (e.g., a this compound derivative) against a large library of protein structures. nih.gov These tools predict potential binding targets by identifying proteins with binding sites that are sterically and electrostatically complementary to the ligand. The output is typically a ranked list of potential protein targets based on a fitness score.
Databases like BindingDB and ChEMBL are also mined to find known biological targets for compounds that are structurally similar to the query molecule. nih.gov This "guilt-by-association" approach can quickly highlight proteins and pathways that have been previously validated for related chemical structures.
Once a list of putative targets is generated, molecular docking is used as a validation step. nih.gov The this compound derivative is docked into the active site of each high-ranking potential target protein. The predicted binding poses and interaction energies are then carefully analyzed. A strong predicted binding affinity, coupled with a rational binding mode where the ligand forms key interactions with important amino acid residues, substantiates the initial prediction. nih.govnih.gov This multi-step computational workflow efficiently narrows down the field of potential targets, allowing for more focused and resource-efficient experimental validation. nih.gov
In Silico Pharmacokinetic Predictions
Absorption, Distribution, and Metabolism (ADME) Profiling
In silico ADME profiling is an essential component of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic properties. For this compound systems, various computational models are used to estimate their absorption, distribution, metabolism, and excretion (ADME) characteristics. These predictions help in identifying candidates with favorable drug-like properties and flagging potential liabilities before synthesis.
A primary step in ADME prediction is the assessment of physicochemical properties and their adherence to established drug-likeness rules, such as Lipinski's Rule of Five. indexcopernicus.comresearchgate.net These rules relate molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to the likelihood of oral bioavailability. Studies on various thiazole derivatives consistently show that many compounds within this class fulfill these criteria, suggesting good potential for oral absorption. indexcopernicus.comresearchgate.netmdpi.com
Computational software, such as SwissADME and QikProp, are frequently used to calculate a wide range of ADME parameters. indexcopernicus.commdpi.com Key predicted properties include human intestinal absorption (HIA), Caco-2 cell permeability (an in vitro model for the intestinal barrier), and plasma protein binding. For example, analyses of 2-aminothiazol-4(5H)-one derivatives showed excellent predicted intestinal absorption values, ranging from 90.77% to 95.75%. mdpi.com
Metabolism is another critical aspect, with a focus on potential interactions with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a majority of drugs. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). mdpi.com Predicting CYP inhibition is particularly important to avoid potential drug-drug interactions. For many tested thiazole derivatives, predictions indicate no inhibitory effect on the crucial CYP3A4 isoenzyme. mdpi.com
The following table presents a summary of typical in silico ADME predictions for thiazole-based compounds, illustrating the types of data generated in these computational studies.
| ADME Parameter | Predicted Value/Classification | Significance |
| Physicochemical Properties | ||
| Lipinski's Rule of Five | Generally Compliant | Suggests good oral bioavailability and drug-likeness. researchgate.net |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High (>90% for many derivatives) | Indicates efficient absorption from the gastrointestinal tract. mdpi.com |
| Caco-2 Permeability | High | Suggests good permeability across the intestinal wall. mdpi.com |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeation | Variable | Predicts the likelihood of the compound entering the central nervous system. |
| Metabolism | ||
| CYP2D6 Inhibition | Predicted for some derivatives | Potential for drug-drug interactions with drugs metabolized by this enzyme. mdpi.com |
| CYP3A4 Inhibition | Generally predicted as non-inhibitor | Lower risk of interactions with a wide range of common medications. mdpi.com |
This table aggregates representative findings from multiple in silico studies on thiazole derivatives to provide a general profile. researchgate.netmdpi.com
Applications in Chemical Research
Catalysis and Catalytic Systems
The thiazole (B1198619) ring, characterized by the presence of both nitrogen and sulfur heteroatoms, serves as an effective coordination site for metals and a structural backbone for organic catalysts. This has led to its incorporation into a range of catalytic systems designed for precision and efficiency in chemical synthesis.
2-Benzyl-1,3-thiazole Derivatives as Ligands in Organometallic and Metal-Catalyzed Reactions
Derivatives of this compound are recognized for their utility as ligands in organometallic chemistry. The nitrogen and sulfur atoms within the thiazole ring can act as donor atoms, forming stable complexes with various transition metals. These metal complexes can exhibit significant catalytic activity. For instance, N,P-ligands based on a thiazole framework have been synthesized and successfully employed in iridium-catalyzed asymmetric hydrogenation reactions. rsc.org The chirality in these ligands is often introduced using a chiral auxiliary, leading to catalysts that are both highly reactive and selective for hydrogenating trisubstituted olefins. rsc.org
The versatility of the thiazole moiety allows it to be a component of more complex ligand structures. Research has demonstrated the synthesis of metal (II) complexes with Schiff base ligands derived from N-(4-phenylthiazol-2-yl) hydrazinecarboxamide, which show potential as antimicrobial agents. Furthermore, thiazole derivatives are utilized as foundational structures for creating more intricate compounds that serve as catalysts in organic synthesis. evitachem.com
Thiazole-Based Organic Catalysts in Stereoselective Synthesis
Beyond organometallic chemistry, the thiazole framework is integral to the design of purely organic catalysts for stereoselective synthesis. A prominent example involves the use of thiazolidinones, the saturated analogs of thiazoles, as chiral auxiliaries. Chiral auxiliaries are compounds that temporarily attach to a substrate to direct a chemical reaction towards a specific stereoisomer.
Specifically, N-acetylthiazolidinethione, a modified thiazolidinone, has been used as a chiral auxiliary in asymmetric aldol (B89426) reactions. researchgate.net These reactions are crucial for forming carbon-carbon bonds with controlled stereochemistry. The thiazolidinethione auxiliary guides the approach of the reacting molecules, leading to the preferential formation of one diastereomer over others. pwr.edu.pl This method has been applied in the total synthesis of complex natural products. pwr.edu.pl Similarly, new thiazole-based chiral N,P-ligands have been developed for iridium-catalyzed asymmetric hydrogenation, where chirality was introduced using Oppolzer's camphorsultam as a chiral auxiliary, achieving high diastereoselectivity. rsc.orgresearchgate.net
| Aldehyde Reactant | Diastereomeric Ratio (syn:anti) | Reference |
| Aryl Aldehyde 1 | 73:27 | rsc.org |
| Aryl Aldehyde 2 | 97:3 | rsc.org |
Design and Application of Heterogeneous Catalysts Incorporating Thiazole Moieties
Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial chemistry for their ease of separation and recyclability. nih.gov Thiazole moieties have been successfully incorporated into solid supports to create robust and reusable catalytic systems.
One approach involves immobilizing thiazolium salt pre-catalysts onto monolithic polystyrene supports. researchgate.net These solid-supported catalysts have been tested in various umpolung reactions, such as benzoin (B196080) and Stetter reactions, demonstrating the synergistic benefits of the polymer matrix and a continuous-flow reactor setup in maintaining catalyst activity over extended periods. researchgate.net Another innovative strategy utilizes chitosan (B1678972), a natural biopolymer, as a support. nih.gov A modified chitosan hydrogel, terephthalohydrazide Cs Schiff's base (TCsSB), has been developed as an eco-friendly, heterogeneous biocatalyst for synthesizing thiazole derivatives. nih.govacs.org This catalyst exhibits enhanced thermal stability and surface area compared to unmodified chitosan and can be reused multiple times without a significant loss of catalytic efficiency. nih.govbohrium.comscilit.com
| Reuse Cycle | Product Yield (%) | Reference |
| 1 | 87 | nih.gov |
| 2 | 75 | nih.gov |
| 3 | 58 | nih.gov |
| 4 | 42 | nih.gov |
Advanced Materials Science
The rigid, planar, and electron-rich nature of the thiazole ring makes it a compelling component for advanced materials. Its incorporation into larger molecular structures can impart desirable optical, electronic, and thermal properties.
Thiazolylazo Dyes in Optical Data Storage Applications and Photonic Materials
Thiazolylazo dyes, which contain the thiazole ring linked to an azo group (-N=N-), are a class of chromophores investigated for their nonlinear optical (NLO) properties and potential use in data storage. acs.org Azo dyes have been commercially used in recordable DVD formats (DVD-R). researchgate.net The electronic structure of these dyes allows them to be switched between different states by light, a principle that underpins write-once optical media. researchgate.net The development of new functional materials, including organic dyes, is critical for advancing optical data storage technologies. nih.gov
Furthermore, the broader family of thiazole-containing materials is being explored for photonic applications. Thiazolo[5,4-d]thiazole (TTz), a fused-ring system, has been used to create fluorescent small molecule dyes. rsc.org These materials exhibit fluorescence spanning the visible spectrum, from blue to orange-red, and their photophysical properties are directly linked to their crystal packing structure. rsc.org This correlation allows for the fabrication of materials with tuned colors and for the creation of white-light emitting devices, demonstrating the potential of thiazole-based systems in solid-state photonics. rsc.org
Investigation of Thermal Decomposition and Dissociation Mechanisms for Material Stability
The thermal stability of a material is a critical parameter that determines its operational lifetime and processing conditions. For materials based on nitrogen-sulfur heterocycles like this compound, understanding their decomposition pathways is essential for designing stable and reliable devices. nih.govopenmedicinalchemistryjournal.com
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study these properties. mt.com For example, a study on a thiazolylazo dye, 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol, determined its melting point and characterized its thermal decomposition. The analysis showed that the dye's decomposition in an air atmosphere occurs in multiple consecutive stages. researchgate.net Theoretical studies on related thiazolothiazole-based dyes help to understand the intramolecular electron transfer processes that occur upon photo-excitation, which are fundamental to their function and stability. nih.govrsc.org The decomposition of such nitrogen-rich heterocyclic compounds is often initiated by a radical mechanism, involving the cleavage of C-N and C-C bonds and resulting in the emission of volatile products like ammonia, carbon dioxide, and nitrogen oxides. nih.gov
| Thermal Property | Value | Method | Reference |
| Melting Point (Tfus) | 159.7 °C | DSC | researchgate.net |
| Enthalpy of Fusion (ΔHfus) | 28.0 kJ mol⁻¹ | DSC | researchgate.net |
| Decomposition Profile | 5 stages in air | TGA | researchgate.net |
Development of Analytical Reagents and Spectrophotometric Methods
The structural framework of this compound serves as a valuable scaffold in the design of specialized analytical reagents. Modifications to this core structure, particularly through the introduction of azo functional groups, have led to the development of sensitive chromogenic agents for spectrophotometric analysis. These reagents are instrumental in forming colored complexes with specific metal ions, enabling their quantitative determination.
Thiazolylazo Reagents in Advanced Spectrophotometric Procedures for Chemical Analysis
Thiazolylazo reagents derived from the this compound backbone are a significant class of compounds in analytical chemistry. These molecules function as ligands that can selectively bind to metal ions, resulting in the formation of intensely colored chelate complexes. This color formation is the basis of spectrophotometric methods for the quantification of trace metals in various samples. The intensity of the color, measured as absorbance, is directly proportional to the concentration of the metal ion, allowing for precise and sensitive measurements.
An example of such a reagent is 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol (BnTAN). This compound has been synthesized and successfully employed as a spectrophotometric reagent for the determination of copper(II) ions in water samples. The reaction between BnTAN and copper(II) forms a stable chelate complex, which can be quantified using spectrophotometry. This application highlights the utility of the this compound moiety in creating effective analytical tools for environmental monitoring and other chemical analyses. Azo dyes, in general, are recognized for their strong chromogenic behavior when interacting with metal cations, causing a shift in the absorption band to the visible light region, which facilitates their detection. nanobioletters.com The development of such reagents provides a cost-effective and reliable alternative to other analytical techniques.
Biological Activity and Mechanistic Insights in Drug Discovery Research
The this compound scaffold is a recurring motif in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities. Researchers in drug discovery are actively investigating this class of compounds for its potential to yield novel therapeutic agents, particularly in the realm of antimicrobial chemotherapy.
Antimicrobial Activity Investigations
Derivatives of this compound have demonstrated promising activity against a variety of pathogenic microorganisms, including both bacteria and fungi. The versatility of the thiazole ring allows for structural modifications that can enhance potency and selectivity, making it an attractive target for the development of new antimicrobial drugs.
Substituted this compound derivatives have been the subject of numerous studies to evaluate their efficacy against clinically relevant bacterial pathogens. These investigations have revealed that certain structural features can significantly influence the antibacterial spectrum and potency of these compounds. For instance, a study on a series of 1,3-thiazole derivatives demonstrated that a compound with a 4-hydroxyphenyl group at the 2-position of the thiazole ring exhibited notable antibacterial activity. nih.gov The benzannulation of the 1,3-thiazole ring to form benzo[d]thiazole derivatives has also been shown to positively influence antimicrobial activity. nih.gov
The antibacterial activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following table summarizes the antibacterial activity of a representative 2-substituted-1,3-thiazole derivative against common Gram-positive and Gram-negative bacterial strains.
Table 1: Antibacterial Activity of a 2-(4-hydroxyphenyl)-1,3-thiazole derivative
| Bacterial Strain | Gram Staining | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus (MRSA) | Gram-Positive | 125–150 |
| Escherichia coli | Gram-Negative | 125–150 |
Data sourced from a study on newly synthesized 1,3-thiazole derivatives. nih.gov
In addition to their antibacterial properties, derivatives of this compound have also shown potential as antifungal agents. Fungal infections, particularly those caused by opportunistic pathogens, are a growing concern in healthcare, necessitating the discovery of new and effective antifungal drugs. Research in this area has shown that modifications to the this compound core can lead to compounds with significant activity against pathogenic fungal strains.
Similar to antibacterial testing, the antifungal efficacy is often determined by the Minimum Inhibitory Concentration (MIC). The table below presents the antifungal activity of a 2-(4-hydroxyphenyl)-1,3-thiazole derivative against a common pathogenic fungus.
Table 2: Antifungal Activity of a 2-(4-hydroxyphenyl)-1,3-thiazole derivative
| Fungal Strain | Pathogenicity | MIC (µg/mL) |
|---|---|---|
| Aspergillus niger | Opportunistic Pathogen | 125–150 |
Data sourced from a study on newly synthesized 1,3-thiazole derivatives. nih.gov
Understanding the mechanism of action of antimicrobial agents is crucial for their development and for overcoming microbial resistance. For thiazole derivatives, several potential molecular targets have been identified. One of the proposed mechanisms of antibacterial action involves the inhibition of essential bacterial enzymes. For example, some benzothiazole (B30560) derivatives have been found to potently inhibit the ATPase activity of E. coli DNA gyrase and topoisomerase IV. nih.gov The simultaneous inhibition of two intracellular targets, such as GyrB and ParE, is a promising strategy to combat the development of resistance. nih.gov
Another potential target for thiazole-based antibacterial agents is the enzyme MurB, which is involved in the biosynthesis of the bacterial cell wall precursor, peptidoglycan. nih.gov Inhibition of this enzyme would disrupt cell wall synthesis, leading to bacterial cell death. For antifungal activity, a likely mechanism of action for azole-containing compounds is the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. mdpi.com Disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to cell death. The ability of some thiazole derivatives to interfere with the fungal cell wall structure has also been suggested as a possible mode of action. nih.gov
Anticancer Research and Target Inhibition
Derivatives of this compound have demonstrated considerable potential as anticancer agents. Their biological activity stems from their ability to interact with and inhibit key molecular targets involved in cancer cell proliferation, survival, and metastasis.
The cytotoxic effects of this compound derivatives have been evaluated against a wide array of human tumor cell lines. Studies have shown that these compounds exhibit inhibitory activity against cancers of the breast, colon, and blood, among others. For instance, N-benzyl substituted acetamide (B32628) derivatives containing a thiazole ring have been assessed for their ability to inhibit the proliferation of human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells. chapman.edunih.gov A 4-fluorobenzylthiazolyl derivative, in particular, showed significant inhibition (64-71%) in BT-20 and CCRF cell lines at a concentration of 50 µM. chapman.edunih.govsigmaaldrich.com
Other research has explored the activity of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, noting selective action against Leukemia cell lines. semanticscholar.org Similarly, thiazole derivatives have been synthesized and tested against the Leukemia HL-60 cell line, with some compounds showing promising antitumor activity. researchgate.net The antineoplastic properties of thiazole compounds have also been observed in liver cancer and Ehrlich ascites carcinoma models. ekb.eg
| Derivative Class | Cell Line | Activity/Observation | Reference |
|---|---|---|---|
| 4-Fluorobenzylthiazolyl acetamide | BT-20 (Breast Carcinoma) | 64-71% inhibition at 50 µM | chapman.edunih.gov |
| 4-Fluorobenzylthiazolyl acetamide | CCRF-CEM (Leukemia) | 64-71% inhibition at 50 µM | chapman.edunih.gov |
| N-[5-(benzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides | Leukemia Cell Lines | Selective action observed | semanticscholar.org |
| Thiazole Derivatives | HL-60 (Leukemia) | Promising antitumor activity | researchgate.net |
| Thiazole-naphthalene derivatives | MCF-7 (Breast Cancer) | IC50 of 0.48 ± 0.03 µM for compound 5b | nih.gov |
| Thiazole-naphthalene derivatives | A549 (Lung Adenocarcinoma) | IC50 of 0.97 ± 0.13 µM for compound 5b | nih.gov |
The anticancer effects of this compound derivatives are often linked to their inhibition of specific enzymes and proteins crucial for tumor growth.
Src Kinase and Tyrosine Kinases: Src, a non-receptor protein tyrosine kinase, is a key regulator of cell proliferation and survival. chapman.edu Several N-benzyl substituted thiazolyl acetamide derivatives have been synthesized and evaluated as Src kinase inhibitors. chapman.edunih.govsigmaaldrich.com The unsubstituted N-benzyl derivative showed inhibition of c-Src kinase with GI50 values of 1.34 µM and 2.30 μM in different cell models. chapman.edunih.govsigmaaldrich.comchapman.edu The thiazole ring is a recognized scaffold in potent kinase inhibitors, such as the FDA-approved drug Dasatinib, which also targets tyrosine kinases. chapman.eduevitachem.comjptcp.com
B-RAF: The B-RAF kinase is another important target in cancer therapy, particularly in melanoma. Novel thiazole derivatives have been designed as B-RAF(V600E) kinase inhibitors, drawing inspiration from the approved drug dabrafenib, which contains a thiazole moiety. rsc.orgconsensus.app Some synthesized thiazole compounds showed significant inhibition of the B-RAF(V600E) enzyme at nanomolar concentrations, with activity superior to dabrafenib. rsc.org Other studies have focused on developing dual inhibitors targeting both EGFR and BRAF(V600E). nih.gov
Tubulin Polymerization: Microtubules are essential for cell division, making them a prime target for anticancer drugs. mdpi.com Thiazole derivatives have been investigated as tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site. nih.govmdpi.com A series of thiazole-naphthalene derivatives were found to inhibit tubulin polymerization, with one compound exhibiting an IC50 value of 3.3 µM. nih.gov This inhibition leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov
| Target | Derivative Class | Inhibitory Concentration (IC50/GI50) | Reference |
|---|---|---|---|
| c-Src Kinase | Unsubstituted N-benzyl thiazolyl acetamide | GI50 = 1.34 µM (NIH3T3/c-Src527F cells) | chapman.edunih.govchapman.edu |
| c-Src Kinase | Unsubstituted N-benzyl thiazolyl acetamide | GI50 = 2.30 µM (SYF/c-Src527F cells) | chapman.edunih.govchapman.edu |
| B-RAF(V600E) Kinase | Phenyl sulfonyl thiazole derivative (7b) | IC50 = 36.3 ± 1.9 nM | rsc.org |
| B-RAF(V600E) Kinase | Phenyl sulfonyl thiazole derivative (13a) | IC50 = 23.1 ± 1.2 nM | rsc.org |
| Tubulin Polymerization | Thiazole-naphthalene derivative (5b) | IC50 = 3.3 µM | nih.gov |
| Tubulin Polymerization | Thiazole-based chalcone (B49325) (2e) | IC50 = 7.78 µM | mdpi.com |
Research has also focused on developing this compound derivatives with selective toxicity towards specific types of cancer.
Anti-Melanoma Activity: Chimeric molecules combining thiazole and androstenone scaffolds have been identified as potent growth suppressors of melanoma cells in vitro. nih.gov These compounds demonstrated low micromolar GI50 values against various melanoma cell lines, including LOX IMVI, SK-MEL-5, M14, and UACC-62. nih.gov For example, a 2,4-difluoro substituted phenyl derivative was a potent inhibitor of LOX IMVI and SK-MEL-5 cell lines with GI50 values of 1.71 µM and 1.88 µM, respectively. nih.gov
Anti-Glioma Activity: Glioma is an aggressive form of brain cancer with a poor prognosis. mdpi.com Thiazole-containing compounds have been investigated for their potential as anti-glioma agents. mdpi.comresearchgate.net While direct studies on this compound are part of a broader exploration, related structures like benzothiazoles have been examined for their effects on glioma cells, indicating the potential of the thiazole core in this area. researchgate.netmdpi.com
Anti-inflammatory Agent Development
The thiazole scaffold is present in several anti-inflammatory drugs, and derivatives of this compound are being explored for their potential to modulate inflammatory pathways.
COX/LOX Inhibition: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade that produces inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov A series of 4-benzyl-1,3-thiazole derivatives were synthesized using an analogue-based drug design approach to act as dual COX/LOX inhibitors. tandfonline.com This strategy aims to provide potent anti-inflammatory activity with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govacs.org While many synthesized thiazole derivatives showed moderate to low inhibitory activity, the research highlights the potential of this scaffold for developing new anti-inflammatory agents. nih.govmdpi.comnih.gov
TNFα and IL-8 Suppression: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα) and Interleukin-8 (IL-8) play a crucial role in the inflammatory response. The tubulin inhibitor N-(5-benzyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide was found to reduce TNFα production in dendritic cells and macrophages stimulated by lipopolysaccharide (LPS) in a dose-dependent manner. koreascience.kr Other 2-aminothiazole (B372263) derivatives have also been shown to effectively suppress LPS-induced levels of TNF-α and another cytokine, IL-1β. researchgate.net
Cholinesterase Inhibition Studies
Inhibiting cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for treating the symptoms of Alzheimer's disease. nih.gov The thiazole scaffold has been incorporated into the design of new cholinesterase inhibitors. Benzimidazole-based thiazole derivatives have been synthesized and evaluated for their ability to inhibit AChE and BChE. nih.gov Several of these compounds displayed moderate to good inhibitory potential, with some analogues showing greater potency than the standard drug Donepezil. nih.gov For example, certain synthesized analogues exhibited IC50 values as low as 0.10 ± 0.05 µM for AChE and 0.20 ± 0.050 µM for BChE. nih.gov
Antitubercular Investigations
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. The this compound scaffold has been explored as a promising starting point for the development of new drugs to combat tuberculosis.
Derivatives of this compound have demonstrated significant in vitro activity against Mycobacterium tuberculosis. For example, a series of 2-(benzylthio)-1H-benzo[d]imidazoles, which are structurally related to this compound, were synthesized and evaluated. Two lead compounds from this series, 6p and 6z, exhibited potent activity against the H37Rv strain of M. tuberculosis, with minimum inhibitory concentration (MIC) values of 6.9 μM and 3.8 μM, respectively. researchgate.net Importantly, these compounds were also found to be active against multidrug-resistant strains of the bacterium. researchgate.net
The mechanisms of resistance to thiazole-based antitubercular agents are not fully elucidated but are likely to involve mechanisms similar to those observed for other antitubercular drugs. These can include modifications of the drug target, enzymatic inactivation of the drug, or reduced drug accumulation within the bacterial cell due to an impermeable cell wall or active efflux pumps. mdpi.comnih.gov Mutations in the genes encoding the target enzymes or proteins are a common cause of resistance in M. tuberculosis. nih.gov Further research is needed to pinpoint the specific resistance mechanisms associated with this compound derivatives.
Table 2: Antitubercular Activity of 2-(Benzylthio)-1H-benzo[d]imidazole Derivatives against M. tuberculosis H37Rv
| Compound | MIC Value (μM) | Reference |
|---|---|---|
| 6p | 6.9 | researchgate.net |
| 6z | 3.8 | researchgate.net |
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various pathological conditions. The potential of this compound derivatives to act as antioxidants has therefore been a subject of investigation.
The inherent chemical properties of the thiazole ring suggest a potential for antioxidant activity. Research into thiazole derivatives has shown that they can exhibit significant free radical scavenging capabilities. However, the antioxidant potency is highly dependent on the nature of the substituents on the thiazole and benzyl (B1604629) rings.
Studies on phenolic thiazoles have demonstrated remarkable antioxidant and antiradical properties. The presence of hydroxyl groups on the aromatic rings is a key determinant of this activity. These groups can donate a hydrogen atom to free radicals, thereby neutralizing them and mitigating oxidative stress. The scavenging activity of such compounds has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. For instance, certain phenolic thiazole derivatives have shown lower IC50 values in the ABTS assay than the standard antioxidant ascorbic acid, indicating potent radical scavenging activity.
Table 3: ABTS Radical Scavenging Activity of Selected Phenolic Thiazole Derivatives
| Compound | IC50 (μg/mL) | Reference |
|---|---|---|
| 5a | 1.5 | |
| 5b | 50.34 | |
| 7b | 42.36 | |
| Ascorbic Acid (Standard) | 1.82 |
Future Research Directions and Emerging Trends in 2 Benzyl 1,3 Thiazole Chemistry
Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy
The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods like the Hantzsch synthesis, which involves the reaction of α-haloketones with thioamides. wikipedia.orgnih.gov While effective, these conventional routes often suffer from drawbacks such as harsh reaction conditions, the use of hazardous chemicals, and long reaction times. bepls.comanalis.com.my Consequently, a major emerging trend is the development of green and sustainable synthetic approaches.
Future research is intensely focused on methodologies that improve atom economy—the concept of maximizing the incorporation of reactant atoms into the final product. jocpr.com This is being achieved through several innovative strategies:
Multi-component, One-Pot Reactions: These reactions combine multiple starting materials in a single step to form complex products, reducing waste and simplifying procedures. bepls.commdpi.com
Use of Green Catalysts and Solvents: There is a significant shift towards using environmentally benign catalysts, such as silica-supported tungstosilicic acid or chitosan-based biocatalysts, which are often recyclable. mdpi.comnih.govmdpi.com Water, polyethylene (B3416737) glycol (PEG-400), and ionic liquids are being explored as green solvent alternatives to volatile organic compounds. bepls.com
Energy-Efficient Synthesis: Microwave-assisted and ultrasonic-mediated techniques are gaining prominence. bepls.commdpi.comnih.gov These methods can dramatically reduce reaction times, improve yields, and offer enhanced selectivity.
| Sustainable Method | Key Features | Catalyst/Solvent Examples | Advantages |
|---|---|---|---|
| Multi-Component Synthesis | Combines three or more reactants in a single operation. | Silica Supported Tungstosilisic Acid | High efficiency, reduced waste, operational simplicity. mdpi.com |
| Ultrasound-Assisted Synthesis | Uses ultrasonic irradiation to accelerate reactions. | Chitosan (B1678972) Hydrogel Biocatalyst | Shorter reaction times, high yields, clean processes. nih.govmdpi.com |
| Microwave-Assisted Synthesis | Employs microwave energy to heat reactions rapidly and uniformly. | p-Toluenesulfonic Acid (PTSA) in DCE | Rapid reaction rates, improved yields, high purity. bepls.com |
| Catalyst-Free Synthesis in Green Solvents | Avoids catalysts by using environmentally friendly solvents. | Water, Polyethylene Glycol (PEG-400) | Simplicity, cost-effectiveness, reduced environmental impact. bepls.com |
Advanced Mechanistic Studies of Complex Reaction Pathways and Catalytic Cycles
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new, more efficient ones. The thiazole ring has distinct reactive positions; the π-electron density distribution makes the C5 position favorable for electrophilic substitution, while the C2 position is susceptible to nucleophilic attack. chemicalbook.com
Future research will move beyond general reactivity patterns to detailed mechanistic investigations of complex transformations. This involves:
Kinetic Studies: Analyzing reaction rates under various conditions to elucidate the roles of catalysts, intermediates, and transition states.
Isotopic Labeling: Using isotopes to trace the pathways of atoms from reactants to products, providing definitive evidence for proposed mechanisms.
Spectroscopic Interrogation: Employing advanced spectroscopic techniques to detect and characterize transient intermediates that are key to understanding the reaction pathway.
Computational Modeling: Using Density Functional Theory (DFT) and other methods to model reaction coordinates, visualize transition states, and calculate activation energies, offering insights that are difficult to obtain experimentally. mdpi.com
By combining these approaches, researchers can gain a precise understanding of catalytic cycles, enabling the rational design of more active and selective catalysts for the synthesis of 2-benzyl-1,3-thiazole and its derivatives.
Rational Design and Synthesis of this compound Based Chemical Probes and Ligands for Specific Biological Targets
The this compound scaffold is a privileged structure in drug discovery due to its ability to interact with a wide range of biological targets. nih.gov The benzyl (B1604629) group, in particular, can enhance lipophilicity, which is advantageous for properties like penetration into the central nervous system (CNS). evitachem.com The emerging trend is a shift from broad screening to the rational design of molecules tailored for specific biological targets.
This rational design approach involves:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound core and analyzing how these changes affect biological activity to identify key pharmacophoric features.
Target-Oriented Synthesis: Designing ligands based on the three-dimensional structure of the target protein's binding site. This allows for the optimization of interactions to enhance potency and selectivity. For instance, thiazole derivatives have been specifically designed as dual inhibitors of PI3K and mTOR by ensuring they fit the pharmacophoric features of the binding sites. nih.gov
Development of Chemical Probes: Synthesizing derivatives with fluorescent tags or reactive groups to visualize and study biological processes, such as tracking the localization of a target protein within a cell.
Multi-target Ligands: Creating single molecules that can modulate multiple biological targets simultaneously, a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. evitachem.comrsc.org Derivatives of 2-benzyl-5-methyl-1,3-thiazole (B13863768) have shown potential in this area by simultaneously modulating neuronal calcium channels and activating PP2A phosphatase. evitachem.com
Exploration of New Biological Targets and Therapeutic Modalities for Thiazole-Based Compounds
Thiazole derivatives have a well-documented history of diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. semanticscholar.orgjetir.orgnih.gov The future of research in this area lies in identifying novel biological targets and exploring new therapeutic applications for this compound derivatives.
Key emerging areas include:
Targeting Protein Kinases: Many cancers are driven by the deregulation of protein kinases. Thiazole-containing drugs like Dasatinib are successful kinase inhibitors, and ongoing research is focused on designing new derivatives to target other specific kinases like EGFR, VEGFR-2, and BRAFV600E. rsc.orgnih.govmdpi.com
Neurodegenerative Diseases: Derivatives of this compound are being investigated for their potential to treat conditions like Alzheimer's disease by targeting mechanisms such as tau hyperphosphorylation and excitotoxicity. evitachem.com
Modulating Signaling Pathways: Research is expanding to target key components of cellular signaling pathways that are implicated in disease. This includes the PI3K/mTOR pathway, which is crucial for cell growth and proliferation. nih.gov
Antiparasitic and Antifungal Agents: With rising resistance to existing drugs, there is a renewed focus on developing novel thiazole-based compounds to combat infectious diseases caused by parasites and fungi. jetir.org
| Therapeutic Area | Biological Target Examples | Potential Application |
|---|---|---|
| Oncology | PI3K, mTOR, EGFR, VEGFR-2, BRAFV600E | Targeted cancer therapy, multi-kinase inhibition. nih.govrsc.orgnih.gov |
| Neuroscience | Voltage-gated Ca²⁺ channels, PP2A phosphatase | Treatment of Alzheimer's and other neurodegenerative diseases. evitachem.com |
| Infectious Diseases | Bacterial DNA gyrase B, fungal enzymes | Development of new antibiotics, antifungals, and antiparasitics. jetir.org |
| Inflammation | Cyclooxygenase (COX) enzymes, Matrix Metalloproteinases (MMPs) | Creation of novel anti-inflammatory agents. researchgate.net |
Integration of Advanced Computational and Experimental Methodologies for Predictive Research and Drug Discovery
The synergy between computational and experimental techniques is revolutionizing drug discovery. For this compound research, this integration allows for a more predictive and less empirical approach to designing new molecules.
Emerging trends in this domain include:
Machine Learning and QSAR: Artificial intelligence and machine learning algorithms are being used to develop Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of novel thiazole derivatives based on their chemical structure, helping to prioritize which compounds to synthesize and test. nih.govresearchgate.net
Molecular Docking: This computational technique predicts the preferred binding orientation of a ligand to its target protein. It is widely used to understand the binding patterns of thiazole derivatives with targets like kinases and to guide the design of more potent inhibitors. rsc.orgmdpi.comresearchgate.net
In Silico ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. This helps in identifying candidates with favorable drug-like properties early in the discovery process, reducing late-stage failures. nih.gov
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to study the electronic structure, conformational properties, and reactivity of thiazole derivatives, providing fundamental insights that complement experimental findings. mdpi.comresearchgate.net
By leveraging these computational tools, researchers can screen vast virtual libraries of compounds, prioritize synthetic efforts, and rationally design this compound derivatives with a higher probability of success. researchgate.net
Q & A
Q. What are the standard laboratory safety protocols for handling 2-Benzyl-1,3-thiazole?
Researchers must adhere to strict safety protocols due to potential toxicity and reactivity. Key measures include:
- Storage : Keep in a cool, dry place (20–25°C) away from oxidizing agents and moisture. Use airtight containers to prevent degradation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powdered forms to avoid inhalation .
- Emergency Procedures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of skin contact, wash immediately with water for 15 minutes .
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
The compound is typically synthesized via condensation reactions. A standard protocol involves:
- Reagents : Reacting substituted benzaldehydes with thioamides or thiourea derivatives in ethanol under reflux (4–6 hours) with catalytic acetic acid .
- Workup : Evaporate solvent under reduced pressure, purify via recrystallization (ethanol/water), and characterize using spectroscopic methods .
- Example : Sharma et al. achieved 75% yield by refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with benzaldehyde in ethanol .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm aromatic protons (δ 7.2–8.1 ppm) and thiazole ring carbons (δ 120–150 ppm) .
- IR Spectroscopy : Peaks at 1600–1650 cm (C=N stretch) and 690–710 cm (C-S bond) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in this compound synthesis?
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .
- Catalyst Selection : Microwave-assisted synthesis with organotin catalysts reduced reaction time to 30 minutes, achieving 82% yield .
- Temperature Control : Stepwise heating (50°C → 80°C) minimizes side reactions in multi-step syntheses .
Q. What strategies are used to analyze structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?
SAR analysis involves:
- Substituent Variation : Introducing electron-withdrawing groups (e.g., -Cl, -F) at the benzyl position enhances anti-inflammatory activity, as shown in derivatives with IC values of 12–18 μM .
- Bioisosteric Replacement : Replacing the thiazole sulfur with oxygen (e.g., oxazole analogs) reduces cytotoxicity while retaining antiviral activity .
- Docking Studies : Molecular modeling against target proteins (e.g., COX-2) identifies critical binding interactions, such as hydrogen bonding with the thiazole nitrogen .
Q. How should contradictory data regarding the biological activity of this compound derivatives be addressed in meta-analyses?
Resolve discrepancies by:
- Assay Standardization : Compare studies using identical cell lines (e.g., HEK-293 vs. HeLa) and concentrations (e.g., 10–100 μM) .
- Structural Validation : Confirm compound purity via HPLC and elemental analysis to rule out impurities affecting activity .
- Mechanistic Studies : Use knock-out models or enzyme inhibition assays to isolate specific pathways (e.g., NF-κB vs. MAPK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
